molecular formula C8H10BrNS B8598043 2-Bromo-5-isopropylsulfanyl-pyridine

2-Bromo-5-isopropylsulfanyl-pyridine

Cat. No.: B8598043
M. Wt: 232.14 g/mol
InChI Key: XCWNORLDBREHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-isopropylsulfanyl-pyridine is a valuable halogenated pyridine derivative designed for use as a key synthetic building block in organic chemistry and drug discovery research. The bromine atom at the 2-position of the pyridine ring serves as an excellent site for further functionalization through modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic, heteroaromatic, and alkylamine groups. The isopropylsulfanyl (i-PrS) moiety at the 5-position acts as a versatile functional handle; it can be explored for its electronic influence on the pyridine system or further oxidized to the corresponding sulfone (as seen in the related compound 2-Bromo-5-(isopropylsulfonyl)pyridine, CAS 1245648-96-7) to significantly alter the molecule's polarity, hydrogen-bonding capacity, and binding affinity to biological targets. This potential for sequential modification makes this compound a versatile intermediate for constructing complex molecular architectures. Researchers primarily utilize this compound and its derivatives in medicinal chemistry for the synthesis of novel bioactive molecules. Its structure is particularly relevant in developing nitrogen-containing heterocycles, which are core scaffolds in many approved pharmaceuticals and agrochemicals. The pyridine ring is a privileged structure in drug discovery, and its incorporation can improve solubility and influence metabolic stability. While the specific biological profile of this compound is not well-documented, its close analog, 2-Bromo-5-(isopropylsulfonyl)pyridine, is a recognized intermediate in chemical supplier catalogs, underscoring the relevance of this chemotype in research. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-5-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H10BrNS/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3

InChI Key

XCWNORLDBREHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CN=C(C=C1)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 5 Isopropylsulfanyl Pyridine

Reactivity at the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for synthetic modification. Its susceptibility to oxidative addition with transition metals and its role as a leaving group in substitution reactions are central to its utility.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in 2-bromo-5-isopropylsulfanyl-pyridine serves as an excellent handle for such transformations. mdpi.comnih.gov These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a Suzuki-Miyaura reaction would lead to the formation of a new carbon-carbon bond at the 2-position. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from the organic halide. For this compound, this would involve coupling with an organozinc compound to form a C-C bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne would yield a 2-alkynyl-5-isopropylsulfanyl-pyridine derivative. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of 2-Halopyridines

Coupling Reaction Catalyst/Precatalyst Ligand (if any) Base Solvent Typical Temperature
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, or P(t-Bu)₃ K₂CO₃, Cs₂CO₃, or K₃PO₄ Dioxane, Toluene, or THF/H₂O 80-110 °C
Negishi Pd(PPh₃)₄ or Ni(acac)₂ PPh₃ Not required THF or DMF Room Temp. to 80 °C
Sonogashira PdCl₂(PPh₃)₂ PPh₃ Et₃N or Piperidine THF or DMF Room Temp. to 60 °C

This table presents typical conditions and may require optimization for the specific substrate, this compound.

While palladium-catalyzed reactions are common, the bromine atom on the pyridine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. stackexchange.comquora.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization when the attack occurs at the 2- or 4-position. stackexchange.comquora.com Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. The presence of the electron-donating isopropylsulfanyl group at the 5-position may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted bromopyridine, but the primary activating effect of the ring nitrogen still allows for these reactions to occur, typically under forcing conditions (high temperatures or strong bases).

Common nucleophiles for SNAr reactions on halopyridines include alkoxides, thiolates, and amines.

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, forming organometallic reagents such as Grignard or organolithium species. These reagents are potent nucleophiles and are valuable intermediates in organic synthesis.

Formation of a Grignard reagent (pyridylmagnesium bromide) is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The magnesium undergoes oxidative insertion into the C-Br bond. The surface of the magnesium metal often needs to be activated, for instance with iodine or 1,2-dibromoethane, to initiate the reaction. wikipedia.org The resulting Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or in coupling reactions. A patent describes a similar process where a Grignard reagent is formed from 2,5-dibromopyridine (B19318) and then reacted with DMF. google.com Recent studies have also explored light-promoted coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to participate in reactions such as quaternization and coordination to metal centers.

The nitrogen atom of the pyridine ring can react with electrophiles, such as alkyl halides, to form a quaternary pyridinium (B92312) salt. nih.gov This reaction is a classic example of N-alkylation. The reactivity in quaternization can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituents on the ring. researchgate.net For this compound, reaction with an alkylating agent like methyl iodide would yield N-methyl-2-bromo-5-isopropylsulfanyl-pyridinium iodide. The resulting pyridinium salts have altered electronic properties and can be used in further synthetic transformations. Microwave-assisted methods have been shown to accelerate these types of reactions. researchgate.net

Table 2: Examples of Quaternization Agents for Pyridine Derivatives

Alkylating Agent Product Type Typical Conditions
Methyl iodide (CH₃I) N-Methylpyridinium iodide salt Acetone or Acetonitrile, Room Temp. or gentle heating
Benzyl bromide (BnBr) N-Benzylpyridinium bromide salt Acetonitrile or DMF, heating
Ethyl bromoacetate N-Carboethoxymethylpyridinium bromide salt Solvent-free or in a polar aprotic solvent, heating

This table provides examples of common alkylating agents used for the quaternization of pyridines.

The pyridine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as a ligand in coordination complexes. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. mdpi.com The isopropylsulfanyl group and the bromine atom can also potentially interact with metal centers, although the primary coordination site is typically the pyridine nitrogen. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties. The ability of this compound to coordinate to metals like palladium is also fundamental to its reactivity in the cross-coupling reactions discussed previously, as coordination of the catalyst to the pyridine nitrogen can influence the catalytic activity. mdpi.com

Transformations Involving the Isopropylsulfanyl Group

The sulfur atom of the isopropylsulfanyl group is a key site for chemical modifications, including oxidation, bond cleavage, and radical reactions. These transformations are crucial for diversifying the molecular structure and synthesizing new derivatives with potentially valuable properties.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the isopropylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167), 2-bromo-5-(isopropylsulfinyl)pyridine, or further oxidized to the sulfone, 2-bromo-5-(isopropylsulfonyl)pyridine. The choice of oxidant and reaction conditions determines the final product. acsgcipr.orgsci-hub.se

Formation of Sulfoxides: Selective oxidation to the sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in stoichiometric amounts in solvents like acetic acid or alcohols. This method is considered environmentally benign. sci-hub.se

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant that is effective at low temperatures. Careful control of the stoichiometry (one equivalent) is crucial for selectivity.

Sodium Periodate (NaIO₄): A selective oxidant for converting sulfides to sulfoxides, typically used in a methanol/water solvent system.

The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Formation of Sulfones: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. organic-chemistry.org Reagents capable of achieving this full oxidation include:

Excess Hydrogen Peroxide: Using more than two equivalents of H₂O₂, sometimes with a catalyst like sodium tungstate, ensures complete oxidation to the sulfone. sci-hub.se

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that readily converts sulfides to sulfones.

Oxone® (Potassium Peroxymonosulfate): A versatile and stable oxidant that is effective in various solvents.

The oxidation state of the sulfur atom significantly alters the electronic properties of the pyridine ring. The sulfide (B99878) group is an electron-donating group, whereas the sulfoxide and, to a greater extent, the sulfone groups are strongly electron-withdrawing.

TransformationTarget ProductTypical ReagentsKey Conditions
Sulfide to Sulfoxide2-Bromo-5-(isopropylsulfinyl)pyridineH₂O₂, m-CPBA, NaIO₄Stoichiometric control (1 equiv.), low temperature
Sulfide to Sulfone2-Bromo-5-(isopropylsulfonyl)pyridineExcess H₂O₂ (with catalyst), KMnO₄, Oxone®Excess oxidant (>2 equiv.), stronger oxidizing agent

Reductive Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in this compound can be cleaved under reductive conditions, a process known as desulfurization. This reaction effectively removes the isopropylsulfanyl group and replaces it with a hydrogen atom, yielding 2-bromopyridine (B144113). A standard and highly effective method for this transformation is the use of Raney Nickel.

Raney Nickel (Raney Ni): This reagent is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. It is widely used for the hydrogenolysis of C-S bonds. The reaction involves treating the sulfide with an excess of Raney Ni in a solvent like ethanol, often with heating. The proposed mechanism involves the oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis, with the hydrogen being supplied by the catalyst itself.

This transformation is particularly useful for removing the directing influence of the sulfur group after it has been used to facilitate other reactions on the pyridine ring.

Radical Reactions Involving the Sulfur Atom

The isopropylsulfanyl group can participate in radical reactions, typically initiated by photolysis or the use of a radical initiator. The weakest bond in the isopropylsulfanyl moiety is the C-S bond, which can undergo homolytic cleavage to generate two radical species: a pyridyl radical and an isopropylsulfanyl radical (i-PrS•). researchgate.net

Initiation:

UV Irradiation: Photolysis with UV light can provide the energy needed to break the C-S bond homolytically. researchgate.net

Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) can be used to initiate radical chain processes.

Propagation/Termination: Once formed, the isopropylsulfanyl radical can undergo various reactions, such as:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor, forming isopropyl thiol.

Addition to Alkenes: The radical can add across carbon-carbon double or triple bonds to form new C-S bonds. ucl.ac.uk

Dimerization: Two isopropylsulfanyl radicals can combine to form diisopropyl disulfide.

These radical pathways offer alternative methods for functionalizing the molecule, distinct from the more common ionic reaction pathways.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The substituents on the pyridine ring—the bromo group at C2 and the isopropylsulfanyl group at C5—profoundly influence the outcome of further derivatization reactions.

Regioselectivity: The position of subsequent chemical reactions on the pyridine ring is governed by the electronic and steric effects of the existing groups.

Bromo Group (C2): This is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. However, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). mdpi.comnih.gov Reactions at this position replace the bromine atom.

Isopropylsulfanyl Group (C5): The sulfur atom has lone pairs of electrons that it can donate into the ring via resonance, making it an activating, ortho-, para- directing group for electrophilic substitution. Therefore, it directs incoming electrophiles primarily to the C4 and C6 positions.

The combination of these effects dictates the most likely sites for further functionalization. For instance, in a Suzuki coupling, the reaction will occur selectively at the C2 position, replacing the bromine. mdpi.com For an electrophilic reaction like nitration, substitution would be predicted to occur at the C4 or C6 position, directed by the activating sulfide group.

Stereoselectivity: A significant aspect of stereoselectivity arises from the oxidation of the isopropylsulfanyl group. The sulfur atom in the sulfide is prochiral. Oxidation to the sulfoxide creates a stereocenter at the sulfur atom, resulting in the formation of a racemic mixture of two enantiomers of 2-bromo-5-(isopropylsulfinyl)pyridine.

The synthesis of a single enantiomer can be achieved through asymmetric oxidation. acs.orgnih.gov This is a field of significant research, and several methods have been developed:

Chiral Reagents: Using chiral oxidizing agents, such as chiral oxaziridines (e.g., Davis oxaziridine), can induce a preference for the formation of one enantiomer over the other. libretexts.org

Catalytic Asymmetric Oxidation: This is a more efficient approach that uses a chiral metal catalyst (e.g., based on titanium, vanadium, or platinum) in the presence of an achiral oxidant like H₂O₂. organic-chemistry.orgresearchgate.net The chiral ligand environment of the catalyst directs the oxidation to one face of the sulfur atom.

Biocatalysis: Enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), can catalyze the oxidation of prochiral sulfides with very high enantioselectivity. libretexts.orgorganic-chemistry.org

The ability to control the stereochemistry at the sulfur center is crucial in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities.

Reaction TypeControlling FactorPredicted Outcome for this compound
Pd-Catalyzed Cross-CouplingRegioselectivityReaction occurs at the C-Br bond (C2 position).
Electrophilic Aromatic SubstitutionRegioselectivitySubstitution directed to C4 and C6 positions by the activating -S-iPr group.
Oxidation of Sulfide to SulfoxideStereoselectivityForms a chiral center at sulfur. Use of chiral catalysts/reagents can yield enantiomerically enriched product.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 2 Bromo 5 Isopropylsulfanyl Pyridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Bromo-5-isopropylsulfanyl-pyridine, three distinct signals are expected for the pyridine (B92270) ring protons and two signals for the isopropylsulfanyl side chain.

The proton at the 6-position (H-6) is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. It should appear as a doublet.

The proton at the 4-position (H-4) would likely appear as a doublet of doublets, showing coupling to both H-3 and H-6.

The proton at the 3-position (H-3) is expected to be the most upfield of the ring protons and will appear as a doublet.

The methine proton (-CH) of the isopropyl group will appear as a septet, coupled to the six equivalent methyl protons.

The six methyl protons (-CH₃) of the isopropyl group are chemically equivalent and will appear as a doublet, coupled to the single methine proton.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated.

The pyridine ring carbons will have chemical shifts influenced by the bromo and isopropylsulfanyl substituents. The carbon bearing the bromine atom (C-2) is expected to be significantly shielded compared to unsubstituted pyridine, while the carbon attached to the sulfur atom (C-5) will also show a characteristic shift. researchgate.net

The carbons of the isopropyl group (one methine and two equivalent methyls) will appear in the aliphatic region of the spectrum.

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~7.45 (d)~123.0
H-4~7.65 (dd)~139.0
H-6~8.40 (d)~150.0
C-2-~142.0
C-5-~135.0
-CH- (isopropyl)~3.50 (sept)~35.0
-CH₃ (isopropyl)~1.30 (d)~23.0

Predicted values are based on data from analogous compounds like 2-bromopyridine (B144113) and other alkyl-substituted pyridines. rsc.orgchemicalbook.com

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring. A strong cross-peak would also be observed between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would show correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, the isopropyl -CH proton and its corresponding carbon, and the isopropyl -CH₃ protons and their corresponding carbon. This allows for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is vital for connecting different fragments of the molecule. Key expected correlations include:

H-6 correlating with C-2 and C-4.

H-4 correlating with C-2, C-6, and C-5.

H-3 correlating with C-2, C-5, and C-4.

The isopropyl methine proton (-CH) correlating with the methyl carbons and, importantly, with the pyridine ring carbon C-5, confirming the attachment point of the isopropylsulfanyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₀BrNS), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and its protonated form ([M+H]⁺), with two peaks of nearly equal intensity separated by two mass units.

Ion Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺•C₈H₁₀⁷⁹BrNS246.9768
[M(⁸¹Br)]⁺•C₈H₁₀⁸¹BrNS248.9748
[M(⁷⁹Br)+H]⁺C₈H₁₁⁷⁹BrNS247.9846
[M(⁸¹Br)+H]⁺C₈H₁₁⁸¹BrNS249.9826

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Isopropyl Group: A common fragmentation would be the cleavage of the C-S bond, leading to the loss of an isopropyl radical (•C₃H₇), resulting in a fragment ion corresponding to 2-bromo-5-mercaptopryridine.

Benzylic-type Cleavage: Cleavage alpha to the sulfur atom could result in the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement if a hydrogen atom is transferred.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often by losing molecules like HCN, which is a characteristic fragmentation for pyridine-containing compounds. acs.orgresearchgate.net

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
247/249•C₃H₇2-Bromo-5-thiol-pyridine cation
247/249C₃H₆2-Bromo-5-thiol-pyridine radical cation
247/249•Br5-Isopropylsulfanyl-pyridine cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups.

C-H Vibrations: Aromatic C-H stretching vibrations for the pyridine ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group will appear in the 2980-2850 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.commdpi.com Ring breathing modes are also expected at lower frequencies.

C-S and C-Br Vibrations: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ region. The C-Br stretching vibration is expected in the 700-500 cm⁻¹ range.

Vibrational Mode Predicted IR/Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2980-2850Strong
Pyridine Ring (C=C, C=N) Stretch1600-1400Strong-Medium
C-H Bend (aliphatic)1470-1365Medium
C-S Stretch800-600Weak
C-Br Stretch700-500Medium-Strong

Frequencies are based on general spectroscopic correlation tables and data from substituted pyridines. nih.govaps.org

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical UV-Visible spectroscopic data for this compound. This section would typically present and analyze the compound's absorption spectrum, which provides critical insights into its electronic structure.

The UV-Visible spectrum is determined by the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. For an aromatic heterocyclic compound like this compound, the chromophore—the part of the molecule responsible for absorbing light—is the substituted pyridine ring. The expected electronic transitions would likely involve π → π* and n → π* transitions. The π → π* transitions, usually of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are typically weaker, involve the promotion of non-bonding electrons (from the nitrogen and sulfur heteroatoms) to antibonding π* orbitals.

The positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) are influenced by the nature of the substituents on the pyridine ring. The bromo and isopropylsulfanyl groups, acting as auxochromes, would be expected to modulate the energy of these transitions, causing shifts in the absorption bands compared to unsubstituted pyridine. However, without experimental data, a detailed characterization of these effects remains speculative.

Table 4.4.1: Hypothetical UV-Visible Spectral Data

ParameterValue
λmax (nm) Data not available
Molar Absorptivity (ε, M⁻¹cm⁻¹) Data not available
Solvent Data not available
Assigned Electronic Transition Data not available

Note: This table is for illustrative purposes only, as no experimental data has been reported for this compound.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A thorough search of established crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure of this compound has not yet been determined. Consequently, there is no experimental data available to definitively describe its solid-state molecular structure and conformation.

X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide invaluable information on several key structural parameters of this compound. This includes the precise bond lengths and bond angles of the pyridine ring and its substituents, the conformation of the isopropylsulfanyl group relative to the aromatic ring, and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. Such data is fundamental for a complete understanding of the molecule's steric and electronic properties in the solid state. In the absence of an experimental crystal structure, computational modeling could offer theoretical insights into the molecule's preferred conformation, but this would not replace the definitive information provided by X-ray diffraction analysis.

Table 4.5.1: Crystallographic Data

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available

Note: This table is for illustrative purposes only, as no crystallographic data has been reported for this compound.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Isopropylsulfanyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and molecular orbitals of a compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. For 2-Bromo-5-isopropylsulfanyl-pyridine, DFT studies would be conducted to optimize its molecular geometry and to calculate key electronic parameters.

Detailed Research Findings:

A typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The primary outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis would also be performed to understand charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. Furthermore, the molecular electrostatic potential (MEP) surface would be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a visual guide to potential sites of intermolecular interactions.

Table 5.1.1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasure of the molecule's overall polarity.

Note: The values in this table are hypothetical and serve as illustrations of typical results from DFT calculations for similar molecules.

Molecular Docking Simulations for Predicted Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode and affinity of a ligand.

Detailed Research Findings:

For this compound, molecular docking simulations would be performed against a panel of known biological targets to predict its potential pharmacological activity. nih.gov The process involves preparing the 3D structure of the ligand and the target protein, followed by a docking algorithm that samples various binding poses and scores them based on a scoring function. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction. Lower binding energies suggest more favorable interactions. For instance, studies on similar pyridine (B92270) derivatives have explored their potential as inhibitors for targets like breast cancer proteins or dihydrofolate synthase. researchgate.net

Table 5.2.1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Activity
1ERE (Estrogen Receptor)-6.8PHE404, LEU387, ARG394Potential as an anti-breast cancer agent
1AQU (Kinase)-7.2LYS72, ASP184, GLU91Potential as a kinase inhibitor
4OAR (Enzyme)-6.5TYR159, SER130, HIS122Potential as an enzyme inhibitor

Note: This table presents hypothetical data to exemplify the outcomes of molecular docking simulations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape and the associated potential energy surface (PES) is crucial for predicting the most stable conformers and their relative populations, which in turn influence the molecule's biological activity.

Detailed Research Findings:

For this compound, a conformational analysis would be conducted by systematically rotating the rotatable bonds, specifically the C-S and S-C bonds of the isopropylsulfanyl group. A potential energy scan (PES) would be performed at a suitable level of theory, such as B3LYP/6-31G(d), to calculate the energy of the molecule at each rotational increment. The results would be plotted as a potential energy surface, where the minima correspond to stable conformers. The most stable conformer would then be used for further, more detailed computational studies.

Table 5.3.1: Predicted Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (°C-S-C-H)Relative Energy (kcal/mol)
1 (Global Minimum)1800.00
2601.5
3-601.5

Note: This is a hypothetical representation of data from a conformational analysis.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry can be employed to predict the mechanisms of chemical reactions, including the identification of transition state structures and the calculation of activation energies. This information is vital for understanding the reactivity of a compound and for designing synthetic pathways.

Detailed Research Findings:

For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. researchgate.net By modeling the reaction pathway, the structures of reactants, intermediates, transition states, and products can be optimized. The energy profile of the reaction can then be determined, providing the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This allows for a comparison of different possible reaction pathways to determine the most likely mechanism.

Table 5.4.1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-10.5

Note: The data in this table is for illustrative purposes to show a typical reaction energy profile.

In silico Prediction of Pharmacokinetic Parameters and Biological Spectrum

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to identify potential liabilities and to prioritize candidates for further development.

Detailed Research Findings:

Various computational models and software can be used to predict the pharmacokinetic parameters of this compound. These predictions are based on its chemical structure and physicochemical properties. Key parameters include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 enzymes. nih.gov Additionally, the biological spectrum of the compound can be predicted using software that correlates its structure with a wide range of biological activities.

Table 5.5.1: Predicted ADME Properties of this compound

ADME ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Blood-Brain Barrier PenetrationModerateMay have effects on the central nervous system.
Plasma Protein Binding>90%May have a longer duration of action.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.

Note: These are hypothetical predictions based on in silico models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org QSAR models are valuable tools for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds.

Detailed Research Findings:

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with known biological activities would be required. researcher.life Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates these descriptors with the observed activity. A statistically robust QSAR model can then be used to predict the activity of new analogues, aiding in the rational design of more effective compounds. jocpr.com

Table 5.6.1: Example of a QSAR Equation for a Hypothetical Series of Analogues

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (number of H-bond donors) + 2.1

Statistical ParameterValue
0.85
0.75

Note: This is a hypothetical QSAR model to illustrate the concept.

Applications As Chemical Building Blocks in Advanced Organic Synthesis

Role in the Development of Complex Pharmaceutical and Agrochemical Intermediates

No publications were identified that describe the role of 2-Bromo-5-isopropylsulfanyl-pyridine as an intermediate in the synthesis of pharmaceutical or agrochemical compounds. Pyridine (B92270) derivatives are broadly significant in these fields; however, the specific contribution of this compound is not documented. nih.govpyglifesciences.com

Applications in Materials Science (e.g., as Ligands in Coordination Chemistry)

There is no information on the application of this compound in materials science. While pyridine-containing molecules can serve as ligands in coordination chemistry, the use of this particular compound has not been described. researchgate.netnih.govwikipedia.org

Precursor for Advanced Functional Materials

No research was found that details the use of this compound as a precursor for advanced functional materials.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-isopropylsulfanyl-pyridine, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including halogenation and sulfanylation. Key parameters include solvent choice (e.g., acetonitrile or ethanol for polar intermediates), temperature control (60–80°C for nucleophilic substitution), and reaction time (6–12 hours for optimal conversion). Catalysts like palladium or copper may enhance cross-coupling steps, while protective groups (e.g., tert-butoxycarbonyl) prevent undesired side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), isopropyl sulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH).
  • ¹³C NMR : Pyridine carbons (δ 120–150 ppm), bromine-induced deshielding (δ 110–130 ppm). Mass spectrometry (HRMS) should confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.98) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for synthesizing heterocyclic derivatives, such as kinase inhibitors or antimicrobial agents. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropylsulfanyl group enhances lipophilicity, aiding in blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the sulfanylation step?

Byproduct formation (e.g., disulfide derivatives) can be minimized by:

  • Using anhydrous solvents (e.g., dry THF) to avoid hydrolysis.
  • Controlling stoichiometry (1:1.2 molar ratio of bromopyridine to isopropylthiol).
  • Adding catalytic bases (e.g., K₂CO₃) to deprotonate thiols and accelerate nucleophilic attack .

Q. How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing novel derivatives?

Contradictions often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
  • Deuterium Exchange Experiments : Differentiate labile protons (e.g., -OH or -NH groups).
  • High-Resolution LC-MS : Confirm isotopic patterns and rule out adduct formation .

Q. What strategies are recommended for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?

Key optimizations include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyridines.
  • Solvent System : Dioxane/water (4:1) with degassing to prevent catalyst oxidation.
  • Base Choice : Cs₂CO₃ for improved solubility and reaction efficiency. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. How does the isopropylsulfanyl group influence the compound’s reactivity in radical-mediated reactions?

The bulky isopropylsulfanyl group sterically hinders radical recombination, favoring mono-functionalization. Its electron-donating nature also stabilizes transition states in C–H activation reactions, as evidenced by DFT calculations .

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